molecular formula C10H16O B14169069 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 92760-25-3

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene

Cat. No.: B14169069
CAS No.: 92760-25-3
M. Wt: 152.23 g/mol
InChI Key: LOOYOTLEOHYYOV-UHFFFAOYSA-N
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Description

2,3-Dehydro-1,8-cineole is a member of pyrans.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene is a natural product found in Artemisia capillaris with data available.

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOYOTLEOHYYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(O1)(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335140
Record name Dehydro-1,8-cineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

179.00 to 181.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Dehydro-1,8-cineole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

92760-25-3, 66113-06-2
Record name Dehydro-1,8-cineole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92760-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydro-1,8-cineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydro-1,8-cineole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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